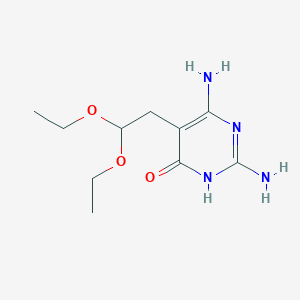
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL
Overview
Description
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL is an organic compound belonging to the class of aminopyrimidines. It is characterized by the presence of two amino groups at positions 2 and 6, a diethoxyethyl group at position 5, and a hydroxyl group at position 4 on the pyrimidine ring. This compound has a molecular formula of C10H18N4O3 and a molecular weight of 242.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL typically involves the reaction of ethyl 2,2-diethoxyethylcyanoacetate with guanidine hydrochloride. The reaction proceeds under basic conditions, often using sodium ethoxide as a base. The intermediate product is then subjected to hydrolysis to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups at positions 2 and 6 can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,6-diamino-5-(2,2-diethoxyethyl)pyrimidin-4-one.
Reduction: Formation of 2,6-diamino-5-(2,2-diethoxyethyl)pyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of pyrimidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amino groups and the hydroxyl group play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with different substituents.
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol: A closely related compound with a similar structure but lacking one amino group.
Uniqueness: 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino groups and the diethoxyethyl group enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2,4-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-16-7(17-4-2)5-6-8(11)13-10(12)14-9(6)15/h7H,3-5H2,1-2H3,(H5,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXLDUPAYIQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(N=C(NC1=O)N)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491224 | |
| Record name | 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63026-85-7 | |
| Record name | 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B3055023.png)
![Spiro[4.5]decan-7-one](/img/structure/B3055024.png)



![4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B3055030.png)





